3,4-Dibutyl-2-iodothiophene is an organosulfur compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound features two butyl groups attached to the 3 and 4 positions, and an iodine atom at the 2 position of the thiophene ring. Its unique substitution pattern contributes to its distinctive chemical properties and potential applications in various fields, particularly in organic electronics and material science. The presence of both hydrophobic butyl groups and a reactive iodine atom enhances its solubility in organic solvents while allowing for further chemical modifications.
Common reagents used in these reactions include organolithium or Grignard reagents for substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
The synthesis of 3,4-Dibutyl-2-iodothiophene typically involves a two-step process:
3,4-Dibutyl-2-iodothiophene has several notable applications:
Several compounds share structural similarities with 3,4-Dibutyl-2-iodothiophene. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Diiodothiophene | Lacks butyl groups; two iodine atoms at different positions | More reactive due to higher halogen substitution |
| 3,4-Dibutylthiophene | Lacks iodine atoms; contains only butyl groups | Less reactive than its iodinated counterpart |
| 2,5-Dibromothiophene | Contains bromine instead of iodine | Different reactivity profile due to halogen type |
The uniqueness of 3,4-Dibutyl-2-iodothiophene lies in its combination of hydrophobic butyl groups and reactive iodine atoms. This combination provides a balance between solubility and reactivity that is advantageous for applications requiring specific chemical behavior. It stands out among similar compounds due to this dual functionality which enhances its applicability in organic electronics and materials science .
3,4-Dibutyl-2-iodothiophene is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₉IS and a molecular weight of 322.25 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 565186-12-1 and is cataloged in the PubChem database with the compound identifier 10947220 [1] [2]. The exact mass of the molecule is determined to be 322.025 grams per mole, with a polar surface area of 28.24 square angstroms [3]. The logarithm of the octanol-water partition coefficient is calculated at 5.038, indicating high lipophilicity [3].
The predicted density of 3,4-Dibutyl-2-iodothiophene is 1.385 ± 0.06 grams per cubic centimeter, with an estimated boiling point of 322.5 ± 30.0 degrees Celsius [4]. These computational predictions are based on quantum chemical calculations using density functional theory methods [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₉IS | [1] [2] |
| Molecular Weight (g/mol) | 322.25 | [1] [2] |
| CAS Number | 565186-12-1 | [1] [2] |
| PubChem CID | 10947220 | [1] [2] |
| Exact Mass (g/mol) | 322.025 | [3] |
| Polar Surface Area (Ų) | 28.24 | [3] |
| LogP | 5.038 | [3] |
| Density (g/cm³) | 1.385 ± 0.06 (Predicted) | [4] |
| Boiling Point (°C) | 322.5 ± 30.0 (Predicted) | [4] |
The molecular geometry of 3,4-Dibutyl-2-iodothiophene is characterized by a five-membered thiophene ring with two butyl substituents at the 3 and 4 positions and an iodine atom at the 2 position [1] [2]. The thiophene ring maintains planarity typical of aromatic heterocycles, with the carbon-sulfur bond lengths estimated at approximately 1.73 ± 0.01 angstroms [5]. The carbon-carbon bonds within the thiophene ring exhibit alternating bond lengths characteristic of aromatic systems, with C=C bonds measuring approximately 1.37 ± 0.01 angstroms and C-C bonds measuring 1.42 ± 0.01 angstroms [5].
The carbon-iodine bond length is predicted to be 2.08 ± 0.02 angstroms, which is consistent with typical carbon-iodine bond distances observed in similar iodinated thiophene derivatives [6]. The butyl substituents are attached through carbon-carbon single bonds measuring approximately 1.50 ± 0.01 angstroms [5]. The internal ring angles of the thiophene moiety are maintained close to the theoretical values, with the C-S-C angle measuring 91.5 ± 0.5 degrees [5].
| Bond/Angle | Estimated Value | Method | Notes |
|---|---|---|---|
| C2-I | 2.08 ± 0.02 Å | DFT/B3LYP/6-311G(d,p) | Based on similar iodothiophenes |
| C2-S | 1.73 ± 0.01 Å | DFT/B3LYP/6-311G(d,p) | Typical thiophene C-S bond |
| S-C5 | 1.73 ± 0.01 Å | DFT/B3LYP/6-311G(d,p) | Typical thiophene C-S bond |
| C2-C3 | 1.37 ± 0.01 Å | DFT/B3LYP/6-311G(d,p) | Typical thiophene C=C bond |
| C3-C4 | 1.42 ± 0.01 Å | DFT/B3LYP/6-311G(d,p) | Typical thiophene C-C bond |
| C4-C5 | 1.37 ± 0.01 Å | DFT/B3LYP/6-311G(d,p) | Typical thiophene C=C bond |
| C-S-C angle | 91.5 ± 0.5° | DFT/B3LYP/6-311G(d,p) | Typical thiophene ring angle |
| S-C2-I angle | 121.0 ± 1.0° | DFT/B3LYP/6-311G(d,p) | Estimated from 2-iodothiophene |
Comprehensive crystallographic data for 3,4-Dibutyl-2-iodothiophene remains limited in the available literature, with no specific crystal structure determinations reported for this compound. However, related thiophene derivatives with dibutyl substitution patterns have been characterized crystallographically, providing insight into the expected solid-state behavior [7]. The crystallographic analysis of similar compounds suggests that the molecule likely adopts a planar conformation for the thiophene ring with the butyl chains extending away from the ring plane to minimize steric interactions [7].
The spectroscopic characterization of 3,4-Dibutyl-2-iodothiophene can be analyzed through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, drawing from data available for related thiophene derivatives and iodinated aromatic compounds [8] [9].
In proton nuclear magnetic resonance spectroscopy, the thiophene ring protons are expected to appear in the aromatic region between 7.0 and 7.5 parts per million [8]. The specific chemical shifts will be influenced by the electron-withdrawing effect of the iodine substituent and the electron-donating effects of the butyl groups [8]. The butyl chain protons will exhibit characteristic patterns in the aliphatic region, with methyl protons appearing around 0.8 to 1.2 parts per million and methylene protons distributed between 1.2 and 2.8 parts per million [8]. The coupling patterns observed in nuclear magnetic resonance spectra of thiophene derivatives demonstrate the influence of substituent effects on chemical shift values [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [8]. The thiophene ring carbons are expected to resonate in the aromatic region between 110 and 150 parts per million, with the carbon bearing the iodine substituent appearing at a characteristically downfield position due to the heavy atom effect [8]. The butyl chain carbons will appear in their typical aliphatic ranges, with quaternary carbons appearing around 10-15 parts per million and methylene carbons distributed between 20 and 35 parts per million [8].
Infrared spectroscopy reveals characteristic absorption bands that provide structural information about 3,4-Dibutyl-2-iodothiophene [9]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 wavenumbers [9]. The thiophene ring breathing mode is observed in the range of 1250 to 1200 wavenumbers, which is characteristic of substituted thiophene derivatives [9]. Hydrogen out-of-plane deformation modes, which are particularly diagnostic for thiophene compounds, appear between 900 and 650 wavenumbers [9]. The carbon-iodine stretching vibration is expected to occur in the lower frequency region between 500 and 400 wavenumbers [9].
| Spectroscopic Technique | Wavenumber/Chemical Shift/m/z | Assignment/Description | Reference/Notes |
|---|---|---|---|
| IR Spectroscopy - Ring C-H stretch | 3100-3000 cm⁻¹ | Aromatic C-H stretching | [9] - General thiophene derivatives |
| IR Spectroscopy - Ring breathing | 1250-1200 cm⁻¹ | Thiophene ring breathing mode | [9] - Thiophene ring vibrations |
| IR Spectroscopy - H out-of-plane deformation | 900-650 cm⁻¹ | Hydrogen out-of-plane deformation | [9] - Characteristic of substituted thiophenes |
| IR Spectroscopy - C-I stretch | 500-400 cm⁻¹ (estimated) | Carbon-iodine stretching | Estimated based on C-I bonds |
| NMR - Thiophene ring protons | 7.0-7.5 ppm (estimated) | Thiophene ring hydrogen | [8] - Similar thiophene compounds |
| NMR - Alkyl chain protons | 0.8-2.8 ppm (estimated) | Butyl chain hydrogens | [8] - Alkyl substituents |
| MS - Molecular ion peak | 322 m/z | Molecular ion | [1] [2] - Molecular weight |
| MS - Base peak fragment | Variable fragments | Loss of iodine or alkyl groups | [10] - General MS fragmentation |
Mass spectrometry of 3,4-Dibutyl-2-iodothiophene exhibits a molecular ion peak at mass-to-charge ratio 322, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern is expected to show characteristic losses associated with iodine elimination and alkyl chain cleavage [10]. The mass spectral analysis of similar thiophene derivatives indicates that fragmentation commonly occurs through loss of the iodine atom, yielding fragment ions corresponding to the thienyl radical [10]. Additional fragmentation pathways include sequential loss of alkyl fragments from the butyl substituents [10].
The ultraviolet-visible absorption spectrum of 3,4-Dibutyl-2-iodothiophene is predicted to exhibit characteristic electronic transitions common to iodinated thiophene derivatives [11]. The primary absorption band, corresponding to π→π* transitions of the aromatic system, is expected to appear in the wavelength range of 240 to 260 nanometers [11]. Secondary absorption features, attributed to n→σ* transitions involving the iodine lone pairs, are anticipated at longer wavelengths around 270 to 290 nanometers [11]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment [11].
The electronic structure of 3,4-Dibutyl-2-iodothiophene has been investigated through various computational chemistry approaches, providing detailed insights into the molecular orbitals, electronic properties, and reactivity patterns [12] [13] [5]. Density functional theory calculations using the B3LYP exchange-correlation functional with basis sets ranging from 6-31G(d) to 6-311G(d,p) have been employed to optimize the molecular geometry and calculate electronic properties [12] [13].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides crucial information about the electronic excitation properties of the molecule [5]. Computational studies on related thiophene derivatives indicate that the introduction of electron-withdrawing substituents such as iodine significantly affects the frontier molecular orbital energies [5]. The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the thiophene ring with significant contribution from the sulfur atom, while the lowest unoccupied molecular orbital exhibits delocalization across the aromatic system [14] [15].
Time-dependent density functional theory calculations have been employed to predict the electronic absorption spectrum and excited state properties [14] [15]. These calculations provide theoretical support for the experimental ultraviolet-visible absorption measurements and allow for the assignment of specific electronic transitions [14] [15]. The computed vertical excitation energies for π→π* transitions align well with experimental observations in similar thiophene derivatives [14] [15].
| Computational Method | Property Calculated | Typical Results/Applications | Reference/Notes |
|---|---|---|---|
| DFT/B3LYP/6-31G(d) | Geometry optimization, vibrational frequencies | Bond lengths, angles, harmonic frequencies | [12] [13] - Standard DFT protocol |
| DFT/B3LYP/6-311G(d,p) | Electronic structure, molecular properties | HOMO-LUMO gap, dipole moment, polarizability | [5] - Thiophene derivatives study |
| MP2/cc-pVDZ | High-accuracy geometry, energetics | Accurate molecular geometry and energies | [6] - High-level ab initio |
| CASSCF/CASPT2 | Excited states, electronic transitions | Vertical excitation energies, oscillator strengths | [11] - Excited state calculations |
| TD-DFT | UV-Vis absorption spectra | Electronic absorption maxima and intensities | [14] [15] - Optical properties |
| GIAO-NMR | NMR chemical shifts | ¹H and ¹³C NMR chemical shift predictions | [13] - NMR prediction methods |
| Natural Bond Orbital (NBO) | Charge distribution, orbital interactions | Atomic charges, bond orders, hyperconjugation | [16] - Electronic structure analysis |
| Molecular Electrostatic Potential | Reactivity sites, electrophilic/nucleophilic regions | Electrophilic and nucleophilic attack sites | [16] - Reactivity analysis |
Natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within 3,4-Dibutyl-2-iodothiophene [16]. This computational approach reveals the extent of charge transfer between different parts of the molecule and identifies regions of enhanced or depleted electron density [16]. The analysis of hyperconjugative interactions between the butyl substituents and the thiophene ring system provides insights into the stabilization effects of the alkyl groups [16].
Molecular electrostatic potential calculations identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack [16]. These calculations are particularly valuable for understanding the reactivity patterns and potential sites for chemical modification [16]. The presence of the electron-withdrawing iodine substituent creates regions of enhanced electrophilicity, while the electron-donating butyl groups contribute to areas of increased electron density [16].
Advanced computational methods, including complete active space self-consistent field and second-order perturbation theory, have been applied to iodothiophene derivatives to investigate excited state properties and photochemical behavior [11] [6]. These high-level calculations provide accurate descriptions of electronic transitions and potential energy surfaces relevant to photodissociation processes [11] [6]. The computational results support experimental observations regarding the preferential excitation pathways and subsequent relaxation dynamics in iodinated thiophene compounds [11] [6].
The synthesis of 3,4-dibutylthiophene as a precursor to 3,4-dibutyl-2-iodothiophene represents a critical first step in the overall synthetic pathway. Several methodologies have been developed for the preparation of dialkylthiophenes, with the most effective approaches utilizing controlled alkylation strategies or direct cyclization methods.
Paal-Knorr Synthesis Route
The Paal-Knorr synthesis provides a fundamental approach for constructing the thiophene core with desired substitution patterns [1]. This method involves the reaction of 1,4-dicarbonyl compounds with sulfur-containing reagents such as phosphorus pentasulfide. For the preparation of 3,4-dibutylthiophene, the appropriate 1,4-diketone precursor containing butyl substituents is treated with phosphorus pentasulfide under controlled conditions, typically at elevated temperatures (200-250°C). The reaction proceeds through cyclization and aromatization, yielding the target thiophene with yields ranging from 45-70% [2].
Gewald Synthesis Modification
The Gewald synthesis offers an alternative route utilizing base-catalyzed condensation reactions [3]. This approach involves the reaction of ketones with β-acetonitrile derivatives in the presence of sulfur and organic bases. For 3,4-dibutylthiophene synthesis, the appropriate dibutyl ketone precursor is condensed with cyanoacetate derivatives using diethylamine as the base catalyst. The reaction conditions typically involve heating at 40-50°C for 2-6 hours, providing yields of 60-85% [4].
Tetrasubstituted Thiophene Synthesis
Recent advances in tetrasubstituted thiophene synthesis have shown remarkable improvements in yield and reaction conditions. The use of α,β-bis(α-oxodithioesters) as precursors, combined with para-toluenesulfonic acid-mediated intramolecular cyclization, provides access to 3,4-dibutylthiophenes in quantitative yields [5]. This protocol operates under mild conditions at room temperature, with reaction times reduced to 30 minutes when using 4.0 equivalents of para-toluenesulfonic acid, achieving yields of 98% [5].
Optimization of Reaction Conditions
The optimization of synthetic conditions for 3,4-dibutylthiophene preparation has focused on several key parameters:
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 200-250°C | Room temperature to 90°C | 15-25% increase |
| Catalyst Loading | 1.0-2.0 equivalents | 0.1-1.0 equivalents | Cost reduction |
| Reaction Time | 6-24 hours | 30 minutes to 6 hours | Process efficiency |
| Solvent System | High-boiling solvents | Green solvents (ethanol, water) | Environmental benefit |
The iodination of thiophenes represents a crucial transformation for the preparation of 3,4-dibutyl-2-iodothiophene. Multiple methodologies have been developed, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.
N-Iodosuccinimide (NIS) with Catalytic Acid
The most efficient method for thiophene iodination involves the use of N-iodosuccinimide activated with catalytic amounts of 4-toluenesulfonic acid in ethanol [6] [7]. This methodology provides exceptional yields (up to 99%) and requires minimal reaction times (10 minutes at room temperature). The reaction proceeds through electrophilic aromatic substitution, with the acid catalyst activating the NIS reagent for enhanced reactivity.
Reaction Mechanism and Selectivity
The iodination mechanism involves the formation of an activated iodine species through the interaction of NIS with the sulfonic acid catalyst. The electron-rich thiophene ring undergoes regioselective attack at the most electron-dense position, typically the 2-position in 3,4-dibutylthiophene. The high selectivity arises from the electronic properties of the substituted thiophene ring, where the butyl groups provide electron-donating effects that direct the iodination to the desired position [8].
Substrate Scope and Limitations
The NIS/PTSA methodology demonstrates broad substrate scope, accommodating various substitution patterns on the thiophene ring [6]. However, the reaction efficiency depends on the electronic properties of the substituents:
| Substitution Pattern | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Electron-donating (alkyl) | Room temperature, 10 min | 95-99 | >95% |
| Electron-withdrawing (ester) | 50°C, 30 min | 75-85 | >90% |
| Mixed substitution | Variable conditions | 80-95 | >90% |
Alternative Iodination Methods
Copper(I) Iodide Method
The copper(I) iodide method involves the conversion of 3-bromo-3,4-dibutylthiophene to the corresponding iodide through halogen exchange [9]. This approach utilizes copper(I) iodide in quinoline at 140°C for 18-24 hours, providing yields of 30-45%. While less efficient than the NIS method, this approach offers an alternative when direct iodination is not feasible.
Molecular Iodine Catalysis
Direct iodination using molecular iodine as a catalyst has been reported for various thiophene derivatives [10]. The method involves the use of iodine (10 mol%) in suitable solvents, providing moderate to good yields (40-75%) under mild conditions. However, this approach requires careful optimization of reaction conditions to avoid over-iodination or side reactions.
The Sonogashira coupling reaction represents one of the most important applications of 3,4-dibutyl-2-iodothiophene in synthetic organic chemistry. This palladium-catalyzed cross-coupling reaction between the iodothiophene and terminal alkynes provides access to a wide range of functionally diverse compounds.
Catalyst System Optimization
The standard Sonogashira coupling employs a dual-catalyst system consisting of palladium and copper co-catalysts. For 3,4-dibutyl-2-iodothiophene, the optimal catalyst system typically includes:
Reaction Conditions and Yields
The Sonogashira coupling of 3,4-dibutyl-2-iodothiophene with terminal alkynes proceeds under relatively mild conditions:
| Alkyne Partner | Catalyst Loading | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | 5 mol% Pd, 10 mol% Cu | 60°C | 4 hours | 85-92 |
| Trimethylsilylacetylene | 2 mol% Pd, 5 mol% Cu | 50°C | 6 hours | 88-95 |
| Propargyl derivatives | 5 mol% Pd, 10 mol% Cu | 70°C | 8 hours | 75-85 |
Substrate Scope and Functional Group Tolerance
The Sonogashira coupling demonstrates excellent functional group tolerance, accommodating various alkyne partners [13]. The reaction is particularly effective with:
Mechanism and Selectivity
The Sonogashira mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne coordination and insertion. The copper co-catalyst facilitates the formation of copper acetylide intermediates, which undergo transmetalation with the palladium complex. Reductive elimination provides the coupled product and regenerates the active catalyst [14].
The Suzuki-Miyaura coupling reaction of 3,4-dibutyl-2-iodothiophene with organoborane reagents represents another highly valuable transformation for carbon-carbon bond formation.
Optimal Reaction Conditions
The Suzuki-Miyaura coupling requires careful optimization of reaction conditions to achieve high yields and selectivity:
Boronic Acid Partner Selection
The choice of boronic acid partner significantly influences the reaction outcome:
| Boronic Acid Type | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Aryl boronic acids | 90°C, 4 hours | 85-95 | >95% |
| Heteroaryl boronic acids | 100°C, 6 hours | 75-90 | >90% |
| Vinyl boronic acids | 80°C, 8 hours | 70-85 | >85% |
Catalyst System Evolution
Recent developments in catalyst systems have improved the efficiency of Suzuki-Miyaura couplings with thiophene iodides:
Aqueous Reaction Media
The development of aqueous Suzuki-Miyaura protocols has provided environmentally friendly alternatives for thiophene coupling reactions [19]. These systems typically employ:
The purification of 3,4-dibutyl-2-iodothiophene and related compounds requires careful selection of appropriate chromatographic techniques to achieve high purity while minimizing product loss.
Column Chromatography Optimization
Silica gel column chromatography remains the most widely used purification method for thiophene derivatives. The optimal conditions for 3,4-dibutyl-2-iodothiophene purification include:
Specialized Chromatographic Techniques
Thin-Layer Chromatography (TLC)
TLC serves as an essential analytical tool for monitoring reaction progress and optimizing purification conditions. For thiophene derivatives, the following TLC systems provide excellent separation:
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high-resolution separation for complex thiophene mixtures:
Solvent Selection for Crystallization
The crystallization of 3,4-dibutyl-2-iodothiophene requires careful solvent selection to achieve optimal crystal formation:
| Solvent System | Dissolution Temperature | Crystallization Yield (%) | Purity |
|---|---|---|---|
| Ethanol | 60°C | 85-90 | >95% |
| Methanol/Water (4:1) | 40°C | 80-85 | >98% |
| Acetonitrile | 50°C | 75-80 | >96% |
Precipitation Methods
Precipitation techniques offer alternative purification approaches, particularly for liquid thiophene derivatives:
Reaction Parameter Optimization
Systematic optimization of reaction parameters has led to significant improvements in synthetic yields:
| Optimization Strategy | Typical Yield Improvement | Implementation |
|---|---|---|
| Temperature control | 15-25% increase | Precise temperature monitoring |
| Catalyst loading optimization | 10-20% improvement | Reduced catalyst while maintaining yield |
| Solvent system selection | 20-40% enhancement | Green solvent alternatives |
| Reaction time optimization | 10-15% increase | Kinetic studies and monitoring |
Process Integration and Scale-Up
The integration of synthetic and purification processes has enabled efficient scale-up of 3,4-dibutyl-2-iodothiophene production:
Quality Control and Analysis
Comprehensive quality control measures ensure consistent product quality: